

An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide

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Compound of Interest

Compound Name: *N-Benzyl-2-bromo-N-methylbenzamide*

Cat. No.: B040479

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This guide provides comprehensive technical information on **N-Benzyl-2-bromo-N-methylbenzamide**, including its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

N-Benzyl-2-bromo-N-methylbenzamide is a substituted benzamide derivative. Such compounds are often investigated in medicinal chemistry and are used as intermediates in the synthesis of more complex molecules, including heterocyclic systems.

Data Presentation: Molecular Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ BrNO	[1]
Molecular Weight	304.18 g/mol	[1]
IUPAC Name	N-benzyl-2-bromo-N-methylbenzamide	[1]
CAS Number	124461-28-5	[1]

Synthesis of N-Benzyl-2-bromo-N-methylbenzamide

The synthesis of **N-Benzyl-2-bromo-N-methylbenzamide** is typically achieved through the nucleophilic acyl substitution of 2-bromobenzoyl chloride with N-benzylmethylamine. This reaction, a form of amidation, is a common and effective method for forming amide bonds.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **N-Benzyl-2-bromo-N-methylbenzamide**.

Experimental Protocols

General Procedure for the Synthesis of N-Benzyl-2-bromo-N-methylbenzamide

This protocol details the amidation of 2-bromobenzoyl chloride with N-benzylmethylamine.

Materials:

- 2-bromobenzoyl chloride
- N-benzylmethylamine
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent

- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- **Reactant Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C .
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 , and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N-Benzyl-2-bromo-N-methylbenzamide**.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 2-bromobenzoyl chloride is corrosive and moisture-sensitive; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a foundational understanding of **N-Benzyl-2-bromo-N-methylbenzamide**, its properties, and a reliable method for its synthesis. The provided protocol can be adapted and optimized based on specific laboratory conditions and desired scale.

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References

- 1. N-Benzyl-2-bromo-N-methylbenzamide | C₁₅H₁₄BrNO | CID 614171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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